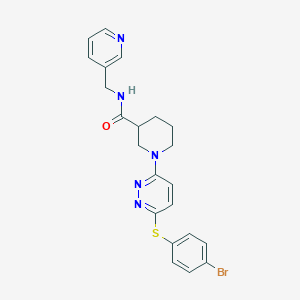![molecular formula C12H15NO7S B2707986 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 1241830-03-4](/img/structure/B2707986.png)
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid” is a complex organic molecule with a molecular weight of 317.32 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a pyrrolidine ring, a furan ring, and several functional groups including an ethoxycarbonyl group, a sulfonyl group, and a carboxylic acid group . The spatial orientation of these groups and the stereoisomers of the molecule can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For example, it can be functionalized to obtain new compounds with different biological profiles . Protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of related compounds .Applications De Recherche Scientifique
Cyclization Reactions
A study by Remizov, Pevzner, and Petrov (2019) demonstrated the use of similar furan compounds in cyclization reactions, specifically highlighting the intramolecular 6-endo-dig-cyclization. This process can lead to the generation of various heterocyclic compounds, indicating the compound's potential in synthesizing novel organic materials with complex structures (Yu. O. Remizov et al., 2019).
Domino Reactions
Cui, Zhu, Li, and Cao (2018) described a metal-free, three-component domino reaction involving similar sulfonylated furan compounds. This reaction pathway offers a new strategy for synthesizing furan or imidazo[1,2-a]pyridine derivatives, showcasing the compound's versatility in facilitating complex organic reactions and generating functionally diverse molecules (Zhiming Cui et al., 2018).
Heterocyclic Compound Synthesis
Minetto, Raveglia, Sega, and Taddei (2005) explored the microwave-assisted Paal–Knorr reaction for the efficient synthesis of furans, pyrroles, and thiophenes from β-keto esters. This methodology underscores the utility of similar compounds in the rapid and versatile synthesis of heterocyclic compounds, which are crucial in drug development and materials science (G. Minetto et al., 2005).
Biofuel Production
Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, and Valente (2014) discussed the catalytic performance of sulfonated graphene oxide in converting 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the potential role of similar sulfonyl-containing compounds in renewable energy technologies (Margarida M. Antunes et al., 2014).
Orientations Futures
The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Future research could focus on exploring the potential applications of this compound in drug discovery, and on optimizing its synthesis and functionalization to obtain new compounds with improved properties .
Propriétés
IUPAC Name |
1-(5-ethoxycarbonylfuran-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-2-19-12(16)9-5-6-10(20-9)21(17,18)13-7-3-4-8(13)11(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCLKXFEKHXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


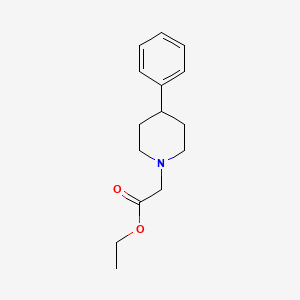
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)
![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
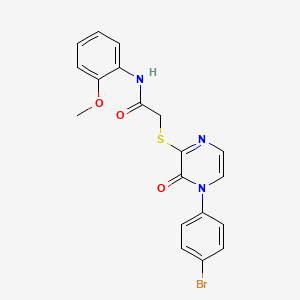
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)
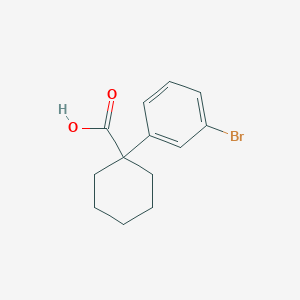
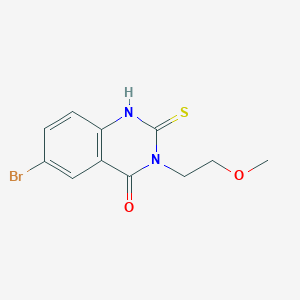
![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)
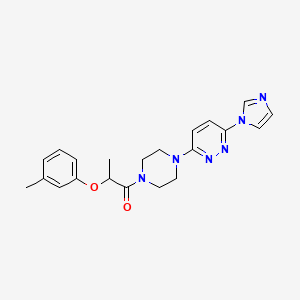
methanol](/img/structure/B2707921.png)
![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)
